molecular formula C7H8Cl2F4N2O2 B11981383 2-chloro-N-(3-{[chloro(difluoro)acetyl]amino}propyl)-2,2-difluoroacetamide

2-chloro-N-(3-{[chloro(difluoro)acetyl]amino}propyl)-2,2-difluoroacetamide

Katalognummer: B11981383
Molekulargewicht: 299.05 g/mol
InChI-Schlüssel: GXICZRVWHOCZOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(3-{[chloro(difluoro)acetyl]amino}propyl)-2,2-difluoroacetamide is a chemical compound with the molecular formula C7H8Cl2F4N2O2 and a molecular weight of 299.054 g/mol . This compound is known for its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-{[chloro(difluoro)acetyl]amino}propyl)-2,2-difluoroacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chloro(difluoro)acetyl intermediate: This step involves the reaction of a suitable precursor with chlorodifluoroacetic acid under controlled conditions.

    Amidation reaction: The intermediate is then reacted with a suitable amine to form the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(3-{[chloro(difluoro)acetyl]amino}propyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while hydrolysis can yield the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(3-{[chloro(difluoro)acetyl]amino}propyl)-2,2-difluoroacetamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-chloro-N-(3-{[chloro(difluoro)acetyl]amino}propyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and functional groups enable it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-chloro-N-(3-{[chloro(difluoro)acetyl]amino}propyl)-2,2-difluoroacetamide: shares similarities with other halogenated amides and acyl compounds.

    Chloroacetamides: Compounds like chloroacetamide and its derivatives.

    Difluoroacetamides: Compounds containing the difluoroacetamide moiety.

Uniqueness

The uniqueness of this compound lies in its combination of multiple halogen atoms and functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Eigenschaften

Molekularformel

C7H8Cl2F4N2O2

Molekulargewicht

299.05 g/mol

IUPAC-Name

2-chloro-N-[3-[(2-chloro-2,2-difluoroacetyl)amino]propyl]-2,2-difluoroacetamide

InChI

InChI=1S/C7H8Cl2F4N2O2/c8-6(10,11)4(16)14-2-1-3-15-5(17)7(9,12)13/h1-3H2,(H,14,16)(H,15,17)

InChI-Schlüssel

GXICZRVWHOCZOO-UHFFFAOYSA-N

Kanonische SMILES

C(CNC(=O)C(F)(F)Cl)CNC(=O)C(F)(F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.